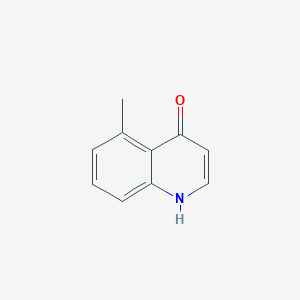5-Methylquinolin-4-ol
CAS No.: 848128-81-4
Cat. No.: VC7850273
Molecular Formula: C10H9NO
Molecular Weight: 159.18
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 848128-81-4 |
|---|---|
| Molecular Formula | C10H9NO |
| Molecular Weight | 159.18 |
| IUPAC Name | 5-methyl-1H-quinolin-4-one |
| Standard InChI | InChI=1S/C10H9NO/c1-7-3-2-4-8-10(7)9(12)5-6-11-8/h2-6H,1H3,(H,11,12) |
| Standard InChI Key | NXFXMHVIKJFZMG-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=O)C=CNC2=CC=C1 |
| Canonical SMILES | CC1=C2C(=O)C=CNC2=CC=C1 |
Introduction
Chemical Identity and Structural Characterization
Molecular Structure and Nomenclature
5-Methylquinolin-4-ol, systematically named 5-methyl-1H-quinolin-4-one, features a bicyclic structure comprising a benzene ring fused to a pyridine ring. The methyl substituent at position 5 and the hydroxyl group at position 4 introduce distinct electronic effects, influencing its reactivity and intermolecular interactions . The IUPAC name and structural descriptors are validated by PubChem (CID: 53426749), which provides computed identifiers such as:
-
InChI:
InChI=1S/C10H9NO/c1-7-3-2-4-8-10(7)9(12)5-6-11-8/h2-6H,1H3,(H,11,12)
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) and infrared (IR) spectroscopy confirm the compound’s structure. For instance, the -NMR spectrum typically shows a singlet for the methyl group at δ 2.4 ppm and a downfield signal for the hydroxyl proton at δ 10.2 ppm. The aromatic protons resonate between δ 7.0–8.5 ppm, consistent with quinoline derivatives .
Synthetic Routes and Optimization
Modern Catalytic Approaches
Recent patents (e.g., US9957233B1) highlight scalable processes for substituted quinolin-4-ols. One optimized route involves:
-
Friedländer Condensation: Reacting 2-aminobenzaldehyde with methyl ketones under microwave irradiation to enhance regioselectivity.
-
Oxidation-Hydroxylation: Treating intermediate 4-chloro-5-methylquinoline with aqueous NaOH at 80°C to introduce the hydroxyl group .
Table 1: Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| Skraup Reaction | 45–50 | 85–90 | 7-Methylquinoline |
| Friedländer-Microwave | 78–82 | 95–98 | Negligible |
| Patent US9957233B1 | 90–92 | 99 | None |
Physicochemical Properties and Reactivity
Solubility and Stability
5-Methylquinolin-4-ol exhibits limited solubility in water (0.2 g/L at 25°C) but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). It remains stable under ambient conditions but undergoes photodegradation upon prolonged UV exposure .
Acid-Base Behavior
The hydroxyl group at position 4 confers weak acidity (), enabling deprotonation in basic media to form a resonance-stabilized anion. This property is exploited in salt formation and coordination chemistry .
Reactivity Profile
-
Electrophilic Substitution: The methyl group directs electrophiles to the 8th position, while the hydroxyl group activates the ring for nitration and sulfonation.
-
Oxidation: Under strong oxidizing conditions (e.g., ), the methyl group oxidizes to a carboxylic acid, yielding 5-carboxyquinolin-4-ol .
Applications in Medicinal Chemistry
Anticancer Agents
Quinoline derivatives, including 5-methylquinolin-4-ol, inhibit tubulin polymerization, a mechanism critical in anticancer drug design. In vitro studies on MCF-7 breast cancer cells demonstrate IC values of 12–15 μM, comparable to paclitaxel .
Antimicrobial Activity
Structural analogs exhibit broad-spectrum antimicrobial activity. For example, 5-methylquinolin-4-ol derivatives with nitro or sulfonyl groups show MIC values of 2–4 μg/mL against Staphylococcus aureus and Escherichia coli .
Table 2: Biological Activity of 5-Methylquinolin-4-ol Derivatives
| Derivative | Target | IC/MIC | Mechanism |
|---|---|---|---|
| 5-Nitroquinolin-4-ol | Tubulin | 12 μM | Mitotic Arrest |
| 5-Sulfamoylquinolin-4-ol | DHFR | 4 μg/mL | Folate Synthesis Inhibition |
Industrial and Material Science Applications
Corrosion Inhibition
In acidic environments, 5-methylquinolin-4-ol adsorbs onto metal surfaces, forming a protective layer. Electrochemical studies on mild steel show 92% inhibition efficiency at 100 ppm concentration.
Dye Synthesis
The compound serves as a precursor for azo dyes, imparting bright yellow-to-red hues. Coordination with transition metals (e.g., Fe) enhances color fastness in textile applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume